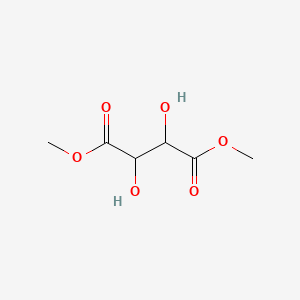

D-Dimethyl tartrate

Description

Significance of Chirality in Advanced Chemical Systems

Chirality is a fundamental property in nature, evident in the structures of essential biomolecules such as amino acids, sugars, and DNA. This inherent chirality at the molecular level dictates biological activity. In pharmaceutical science, for instance, the two enantiomers of a drug molecule can exhibit vastly different therapeutic effects, with one being beneficial while the other may be inactive or even harmful. chemicalbook.comorgsyn.org This underscores the critical importance of producing single-enantiomer drugs. medchemexpress.com

Beyond pharmaceuticals, chirality plays a pivotal role in materials science, influencing the properties of polymers and crystals. The development of advanced materials with specific optical or electronic properties often relies on the precise control of their chiral architecture. nih.gov In agrochemicals, the chirality of a molecule can determine its efficacy as a pesticide or herbicide and its environmental impact. The ability to synthesize and utilize chiral compounds like D-Dimethyl tartrate is therefore essential for innovation across a wide range of scientific disciplines.

Historical Context of Tartrate Esters in Asymmetric Synthesis

The story of tartrate esters in asymmetric synthesis is deeply intertwined with the groundbreaking work of Louis Pasteur in the mid-19th century. His meticulous separation of the enantiomeric crystals of a tartrate salt laid the foundation for the field of stereochemistry. acs.org For many decades that followed, tartaric acid and its derivatives remained key subjects of study for chemists exploring the nature of optical activity.

A pivotal moment in the application of tartrate esters came with the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless and his colleagues. biosynth.comnih.gov This reaction, which utilizes a titanium catalyst in conjunction with a chiral tartrate ester, typically diethyl tartrate, enables the highly enantioselective conversion of allylic alcohols to epoxy alcohols. biosynth.comsigmaaldrich.com This breakthrough was so significant that it earned Sharpless a share of the Nobel Prize in Chemistry in 2001. nih.gov The Sharpless epoxidation demonstrated the profound ability of tartrate esters to act as chiral ligands, effectively transferring their stereochemical information to a prochiral substrate. This seminal work opened the door for the widespread use of tartrate esters, including this compound, as reliable and predictable controllers of stereochemistry in a multitude of chemical transformations. nih.gov

Properties of this compound

This compound, also known as Dimethyl (2S,3S)-dihydroxysuccinate, is a diester of D-(-)-tartaric acid. chemimpex.com It is a versatile chiral compound with a range of applications. chemimpex.com

| Property | Value |

| Molecular Formula | C6H10O6 |

| Molecular Weight | 178.14 g/mol |

| Appearance | Transparent liquid or white mass solid |

| Melting Point | 57-60 °C |

| Boiling Point | 158 °C at 0.2 mm Hg |

| Optical Rotation [α]D20 | -20 to -23º (c=2.5 in water) |

| CAS Number | 13171-64-7 |

Data sourced from Chem-Impex chemimpex.com and ChemicalBook chemicalbook.com.

Research Findings and Applications

This compound serves as a crucial building block in asymmetric synthesis, enabling the production of enantiomerically pure substances for the pharmaceutical and agrochemical industries. chemimpex.com Its unique stereochemistry makes it a valuable component in the development of chiral catalysts and ligands, which enhance the efficiency and selectivity of chemical reactions. nih.govchemimpex.com

In one area of research, this compound has been utilized in the stereoretentive alkylation of its lithiated acetonide derivative. This process allows for the introduction of various alkyl groups with a high degree of stereocontrol, leading to the synthesis of complex molecules with defined stereocenters. nih.gov This methodology has been applied to the asymmetric synthesis of the core structure of squalestatins and zaragozic acids, compounds with significant biological activity. nih.gov

Furthermore, modified versions of dimethyl tartrate have been investigated for their use in creating reusable chiral ligands. By attaching the tartrate moiety to a larger support structure, such as a polyhedral oligomeric silsesquioxane (POSS), researchers have developed catalysts that can be easily recovered and reused in asymmetric epoxidation reactions. strath.ac.uk Interestingly, in some cases, the immobilization of the tartrate ligand has been shown to reverse the enantioselectivity compared to the unbound ligand. strath.ac.uk

The applications of this compound also extend to the food and cosmetic industries, where it can be used as a flavoring agent and a stabilizer, respectively. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871788 | |

| Record name | Dimethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89599-43-9 | |

| Record name | NSC517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Stereochemical and Conformational Analysis of D Dimethyl Tartrate

Elucidation of Absolute Configuration

The absolute configuration of D-dimethyl tartrate is unequivocally established as (2R,3R) based on its derivation from naturally occurring D-tartaric acid. This stereochemical designation is confirmed through various spectroscopic techniques, including vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), which are compared with theoretical calculations. X-ray diffraction studies of its crystalline forms also provide direct evidence for its absolute configuration and molecular arrangement mdpi.comresearchgate.netresearchgate.net.

Conformational Preferences in Solution and Solid State

This compound exhibits conformational flexibility, primarily due to rotations around the C-C and C-O bonds. Studies employing X-ray diffraction for solid-state analysis and NMR spectroscopy, along with VCD, for solution-state analysis, reveal preferred conformations.

Intra- and Intermolecular Hydrogen Bonding Influences

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of this compound. The hydroxyl groups can form hydrogen bonds with the carbonyl oxygen atoms of the ester groups. Research indicates that the extended T conformation, where the ester groups are in a trans arrangement and the hydroxyl groups are gauche, is often stabilized by intramolecular O-H···O=C hydrogen bonds mdpi.comuni-muenchen.deresearchgate.net. These hydrogen bonds can form five-membered rings, contributing to the rigidity and preference for certain rotamers. In the solid state, while intramolecular hydrogen bonding is present, intermolecular hydrogen bonds between hydroxyl groups and carbonyl oxygens of adjacent molecules are also observed, influencing crystal packing mdpi.comresearchgate.net.

Solvent Effects on Conformation

The conformation of this compound is sensitive to the surrounding solvent. In non-polar solvents like carbon tetrachloride (CCl4), the molecule predominantly adopts the trans-COOR conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups acs.orgnih.govresearchgate.net. In contrast, polar solvents such as dimethyl sulfoxide (B87167) (DMSO) can lead to different conformational preferences, often involving intermolecular hydrogen bonding between the tartrate molecule and solvent molecules acs.orgnih.gov. For instance, in DMSO, clusters where this compound hydrogen bonds to two DMSO molecules are proposed to explain observed spectral data acs.orgnih.gov.

Theoretical and Computational Approaches to Conformation

Computational methods are extensively used to predict and rationalize the observed conformational preferences of this compound. Density Functional Theory (DFT) and ab initio quantum chemical calculations provide detailed insights into the relative energies of various conformers and the nature of stabilizing interactions.

Density Functional Theory (DFT) Studies

DFT calculations, particularly using functionals like B3LYP, have been instrumental in identifying the lowest energy conformers of this compound researchgate.netuni-muenchen.denih.govuni-muenchen.denih.gov. These studies consistently show that the extended T conformation, characterized by intramolecular hydrogen bonding between a hydroxyl group and the adjacent carbonyl oxygen, is the most stable in the gas phase and non-polar solvents researchgate.netuni-muenchen.deacs.orgnih.gov. DFT has also been employed to calculate vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra, which are then compared with experimental data to confirm conformational assignments and absolute configuration researchgate.netuni-muenchen.deuni-muenchen.denih.gov. These calculations often explore multiple conformers, assigning relative energies and populations at room temperature researchgate.netuni-muenchen.de.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, performed at various levels of theory (e.g., RHF/STO-3G, MP2/6-31G*), corroborate the findings from DFT studies. These calculations also identify the extended T conformation as the most energetically favorable for isolated this compound molecules mdpi.comresearchgate.net. The ab initio studies highlight the role of intramolecular hydrogen bonds and long-range dipole-dipole interactions in stabilizing the preferred conformations mdpi.com. They also provide energy differences between various conformers, such as the T(ss) (symmetric) and T(as) (asymmetric) forms, with the T(ss) conformer typically being the lowest in energy mdpi.comuni-muenchen.de.

Synthetic Methodologies for D Dimethyl Tartrate and Its Derivatives

Esterification Processes for D-Tartaric Acid

The direct esterification of D-tartaric acid with methanol (B129727) is a primary and widely utilized method for the synthesis of D-dimethyl tartrate. This acid-catalyzed reaction is typically carried out under reflux conditions. Various catalysts can be employed to facilitate this transformation, with the choice of catalyst influencing reaction times and yields.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. For instance, the use of p-toluenesulfonic acid in a reaction with tartaric acid and methanol under reflux for 10 hours has been reported. d-nb.info Another approach involves the use of boric acid as a non-toxic and non-corrosive catalyst, with carbon tetrachloride as a solvent, heated in an oil bath under reflux. google.com This method is presented as an environmentally friendly option, as the catalyst and solvent can be recycled. google.com

The efficiency of the esterification process can be enhanced by removing the water formed during the reaction, thereby shifting the equilibrium towards the product side. researchgate.net Techniques such as azeotropic distillation are often employed for this purpose. The reaction of L-(+)-tartaric acid with dry ethanol (B145695) for 48 hours under reflux using Amberlyst 15 as a catalyst has been described, yielding the corresponding diethyl ester. oc-praktikum.de

Table 1: Comparison of Catalysts for the Esterification of Tartaric Acid

| Catalyst | Reaction Conditions | Advantages |

| p-Toluenesulfonic acid | Reflux with methanol for 10 hours d-nb.info | Readily available, effective |

| Boric acid | Reflux with methanol in carbon tetrachloride google.com | Non-toxic, non-corrosive, recyclable google.com |

| Amberlyst 15 | Reflux with ethanol for 48 hours oc-praktikum.de | Heterogeneous catalyst, easily separated |

Stereoretentive Transformations and Derivatization

This compound serves as a versatile chiral precursor for the synthesis of a wide array of derivatives through transformations that retain the original stereochemistry of the starting material. These derivatizations often involve modifications of the hydroxyl or ester functionalities.

One common transformation is the protection of the diol moiety, for example, as an acetal (B89532) or ketal. This allows for selective reactions at the ester groups. Subsequent modifications can include reduction of the ester groups to yield the corresponding chiral diol, or reaction with various nucleophiles to introduce new functional groups.

Transesterification of dimethyl tartrate is another important stereoretentive process. strath.ac.uk The selection of the catalytic system and reaction conditions allows for either mono- or bis-substituted tartrate derivatives to be obtained as the sole products. strath.ac.uk For instance, N-benzyl N-methyl amino ethanol has been used for the transesterification of dimethyl tartrate in the presence of butylstannonic acid. strath.ac.uk

Preparation of Chiral Intermediates from this compound

The inherent C2 symmetry and defined stereochemistry of this compound make it an invaluable starting material for the synthesis of various chiral intermediates. These intermediates are subsequently used in the construction of complex, biologically active molecules and chiral ligands.

For example, this compound can be converted into chiral aldehydes, which are key building blocks in many synthetic pathways. nih.gov It is also a precursor for the synthesis of chiral butanediols and epoxides, which are versatile intermediates in asymmetric synthesis. The conversion of diethyl-D-tartrate into a corresponding bis(phenylselenide) via a ditosylate has been reported as a key step in the formal total synthesis of (–)-kumausallene. nih.gov

Furthermore, this compound and its derivatives are utilized to establish the absolute configuration of stereocenters in target molecules. For instance, (+)-diethyl-L-tartrate was used as a chiral template to establish the absolute configuration at the C9 and C10 centers in the enantioselective total synthesis of panaxydol. nih.gov

Advanced Synthetic Routes to Tartrate-Based Auxiliaries

Tartrate-derived chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of reactions. The synthesis of these auxiliaries often begins with this compound or other tartrate esters.

One notable application is in the development of chiral allylboronates. Tartrate ester-modified allylboronates are used for the asymmetric allylboration of aldehydes, a powerful method for the construction of chiral homoallylic alcohols. acs.org

Tartaric acid and its esters are also employed as efficient chiral auxiliaries in the asymmetric synthesis of other classes of compounds. acs.orgscilit.com For example, they have been used in the synthesis of 2-alkyl-2-arylacetic acids. acs.org The modification of the ester groups of chiral tartrate molecules allows for their covalent bonding to supports, such as silsesquioxanes, creating heterogeneous catalysts that can be easily recovered and reused. strath.ac.uk

The development of modular syntheses of sulfinamide auxiliaries has also benefited from tartrate-based strategies. illinois.edu These tunable auxiliaries have been demonstrated in the efficient and stereoselective synthesis of biologically active molecules. illinois.edu

D Dimethyl Tartrate As a Chiral Building Block in Organic Synthesis

Enantioselective Synthesis of Complex Molecular Architectures

The inherent chirality of D-dimethyl tartrate allows it to serve as a foundational element for introducing stereocenters with high fidelity. Its derivatives are frequently employed in key steps of total synthesis to dictate the absolute stereochemistry of target molecules.

This compound is a cornerstone in the synthesis of numerous natural products and biologically active molecules, particularly those featuring heavily oxygenated and stereochemically dense frameworks. A prominent example is its use in preparing the core structure of zaragozic acids, also known as squalestatins, which are potent inhibitors of squalene (B77637) synthase. nih.gov The synthesis of the densely functionalized 2,8-dioxabicyclo[3.2.1]octane core of these molecules has been achieved starting from (R,R)-dimethyl tartrate acetonide. beilstein-journals.org

The utility of tartrate esters extends to a variety of other natural products. For instance, the western, polyoxamic acid-containing fragment of the antibiotic pimaricin was synthesized beginning with dimethyl-L-tartrate. nih.gov Similarly, syntheses of syringolides 1 and 2, which are signaling molecules, and the fungal metabolite secosyrin 1 have been accomplished using tartrate esters to establish the correct stereochemistry. nih.gov More recently, a D-tartrate scaffold was instrumental in the dearomative Diels–Alder reaction during the total synthesis of the marine alkaloid ageliferin. acs.org

The carbon backbone of this compound can be functionalized through diastereoselective alkylation reactions. By converting the tartrate into a cyclic acetal (B89532) or ketal, such as the acetonide derivative, the α-protons of the ester groups can be selectively removed by a strong base to form a chiral enolate. This enolate can then react with various electrophiles, like alkyl halides, with a high degree of stereocontrol.

Seebach demonstrated in 1981 that dimethyl tartrate acetonide forms a stable enolate that can be trapped with high stereoselectivity. nih.gov Subsequent research has shown that the lithiated enolate of (R,R)-dimethyl tartrate acetonide undergoes stereoretentive alkylation with a range of unactivated alkyl halides. beilstein-journals.org This process yields monoalkylated tartrates as single diastereomers with the R,R-configuration. beilstein-journals.org The reaction conditions, particularly temperature and reaction time, are crucial for maximizing the yield of the desired monoalkylated product and minimizing the formation of dialkylated side products. beilstein-journals.org

Below is a table summarizing the results of diastereoselective alkylation of lithiated (R,R)-dimethyl tartrate acetonide with various alkyl halides.

| Electrophile (Alkyl Halide) | Product | Yield (%) |

| 1-Iodobutane | 2-Butyl-(4R,5R)-dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 65 |

| 1-Iodopentane | 2-Pentyl-(4R,5R)-dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 67 |

| 1-Iodohexane | 2-Hexyl-(4R,5R)-dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 78 |

| Benzyl Bromide | 2-Benzyl-(4R,5R)-dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 55 |

| Allyl Bromide | 2-Allyl-(4R,5R)-dimethyl-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | 51 |

Table generated from data in Beilstein Journal of Organic Chemistry, 2019, 15, 1194–1202. beilstein-journals.org

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org Tartaric acid and its derivatives, including this compound, are effective chiral auxiliaries. acs.org They can be converted into C2-symmetric diols, which are then used to form chiral acetals or ketals with prochiral ketones or aldehydes, enabling diastereoselective additions of nucleophiles.

Furthermore, tartrate esters have been used to modify organometallic reagents to induce enantioselectivity. For example, tartrate ester-modified allylboronates have been developed for the asymmetric allylboration of aldehydes, a powerful method for constructing chiral homoallylic alcohols. acs.org The tartrate moiety serves as a chiral ligand on the boron atom, creating a chiral environment that biases the facial selectivity of the aldehyde addition. acs.orgnih.gov

Role in the Synthesis of Chiral Alcohols and Related Compounds

This compound is a common precursor for the synthesis of various chiral alcohols and polyols. The ester groups can be reduced to primary alcohols, or they can react with organometallic reagents, such as Grignard or organolithium reagents, to produce tertiary alcohols. This approach provides access to highly functionalized TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are widely used as chiral ligands in asymmetric catalysis. researchgate.net

A key application is in the Sharpless asymmetric epoxidation of allylic alcohols, where diethyl tartrate is famously used as a chiral ligand for the titanium catalyst. strath.ac.uk This reaction produces enantiopure epoxy alcohols, which are themselves versatile chiral building blocks for further synthesis. nih.govstrath.ac.uk The core principle of using a tartrate ester to create a chiral catalytic environment is central to this transformation. This compound can also be converted into chiral butanediol (B1596017) derivatives, which serve as precursors for chiral phosphine (B1218219) ligands like DuPHOS, used in asymmetric hydrogenation. nih.govresearchgate.net Additionally, a practical route from L-dimethyl tartrate to D-dimethyl malate, a chiral hydroxy ester, has been developed, showcasing the stereospecific conversion of the diol functionality into a single alcohol. google.com

Application in Diastereomeric Salt Formation for Enantioseparation

Enantioseparation, or the resolution of a racemic mixture into its constituent enantiomers, is a critical process in the production of single-enantiomer pharmaceuticals and fine chemicals. One of the most established methods for this is the formation of diastereomeric salts. nih.govnih.gov This technique involves reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govresearchgate.net

While tartaric acid itself is more commonly used for this purpose, its derivatives can also be employed. For instance, O,O'-disubstituted tartaric acid derivatives have been successfully used as resolving agents for the separation of racemic ibuprofen. researchgate.net The principle relies on the differential interaction and crystal packing between each enantiomer of the analyte and the chiral resolving agent. mdpi.comrsc.org Research has shown selective cocrystal and salt formation between D-tartaric acid derivatives and enantiomers of amino acids like valine, demonstrating the potential for this compound-derived resolving agents in enantioseparation schemes. nih.gov

D Dimethyl Tartrate in Asymmetric Catalysis and Induction

Ligand Design and Chiral Catalyst Development

The efficacy of D-dimethyl tartrate in asymmetric synthesis is most prominently demonstrated through its incorporation into chiral ligands, which subsequently coordinate with metal centers to form highly effective and selective catalysts. The predictable stereochemical outcome imparted by the tartrate scaffold has been a driving force in the design of numerous catalytic systems.

Titanium-Mediated Asymmetric Epoxidation (Sharpless Epoxidation)

The Sharpless-Katsuki asymmetric epoxidation is a seminal example of the power of tartrate esters in catalysis. While the original and most frequently cited ligand is diethyl tartrate (DET), the underlying principles and reactivity are directly applicable to dimethyl tartrate (DMT). This reaction facilitates the enantioselective epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols. The catalyst is formed in situ from the reaction of titanium tetra(isopropoxide) [Ti(O-i-Pr)4] and an enantiomerically pure dialkyl tartrate.

The active catalytic species is understood to be a dimer, [Ti₂(tartrate)₂(O-i-Pr)₄]. In this dimeric structure, each titanium atom is coordinated to the diol oxygens of a tartrate ligand. The mechanism involves the exchange of isopropoxide ligands with the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The rigid, chiral environment of the catalyst complex then dictates the facial selectivity of oxygen transfer from the peroxide to the double bond of the allylic alcohol.

The choice of the tartrate enantiomer directly controls the stereochemistry of the resulting epoxide. When D-(-)-dimethyl tartrate is used, the catalyst delivers the oxygen atom to one face of the alkene, while L-(+)-dimethyl tartrate directs it to the opposite face. This predictability is a key feature of the reaction's utility. For a given allylic alcohol oriented in a specific plane, D-(-)-dialkyl tartrate delivers the oxygen from the top face, whereas L-(+)-dialkyl tartrate delivers it from the bottom face.

| Allylic Alcohol Substrate | Tartrate Ester Ligand | Product Configuration | Enantiomeric Excess (ee) |

| trans-2-Hexen-1-ol | D-(-)-Diethyl Tartrate | (2R,3R) | >95% |

| Geraniol | D-(-)-Diethyl Tartrate | (2R,3R) | >95% |

| Cinnamyl alcohol | D-(-)-Dimethyl Tartrate | (2R,3R) | Moderate |

Note: Data for diethyl tartrate is often used to illustrate the high enantioselectivity of the reaction principle, which is directly analogous for dimethyl tartrate. A study involving a modified, silsesquioxane-pendant dimethyl tartrate ligand in the epoxidation of cinnamyl alcohol noted moderate enantiomeric excess.

Boronic Ester/Anhydride Catalysts for Diels-Alder Reactions

This compound serves as a valuable chiral diol for the preparation of chiral boronic esters, which function as Lewis acid catalysts in asymmetric Diels-Alder reactions. These catalysts are typically formed by the reaction of a boronic acid with the tartrate ester, often with removal of water to drive the equilibrium towards the ester product.

The resulting tartrate-derived dioxaborolidine catalysts have been shown to effectively catalyze cycloaddition reactions, such as those between alkenes and furans. The chiral environment created by the tartrate ligand shields one face of the coordinated dienophile, leading to a preferred endo or exo approach by the diene and inducing high diastereoselectivity and enantioselectivity. The straightforward synthesis involves stirring the boronic acid and dimethyl tartrate in a suitable solvent like toluene, often with a dehydrating agent such as molecular sieves.

Table 5.1.2: Synthesis of Boronic Esters from Dimethyl-(L)-tartrate

| Boronic Acid | Diol | Method | Product |

|---|---|---|---|

| Phenyl boronic acid | Dimethyl-(L)-tartrate | Molecular sieves in Toluene | Phenyl boronic ester of Dimethyl-(L)-tartrate |

Note: This table illustrates the synthesis of the catalyst precursor. The study focused on synthesis rather than catalytic application data.

Transition Metal Catalysis with Tartrate Derivatives

Beyond titanium, derivatives of this compound are employed as ligands in a broader range of transition metal-catalyzed reactions. The hydroxyl groups of dimethyl tartrate can be functionalized to create more complex multidentate ligands. These modified ligands can then coordinate with various transition metals like palladium, copper, or rhodium to perform a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions.

For example, tartrate-derived phosphine (B1218219) ligands have been developed. The tartrate backbone serves as a chiral scaffold to position the phosphine groups, creating a well-defined chiral pocket around the metal center. This precise spatial arrangement is crucial for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity in the catalyzed reaction.

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

The utility of this compound extends to inducing asymmetry in crucial carbon-carbon bond-forming reactions. Chiral catalysts or auxiliaries derived from dimethyl tartrate create a stereochemically biased environment that directs the formation of one enantiomer over the other.

One notable application is in the Michael addition reaction. For instance, chiral crown ethers synthesized from diethyl L-tartrate have been used as phase transfer catalysts. These catalysts guide the approach of a nucleophile, such as 2-nitropropane, to an acceptor like trans-chalcone, resulting in high enantioselectivities (up to 90% ee). The principle applies equally to this compound-derived catalysts, where the tartrate unit imparts the necessary chirality to the macrocyclic structure, enabling it to differentiate between the enantiotopic faces of the prochiral enolate intermediate.

Similarly, tartrate-derived ligands are used in catalytic asymmetric aldol (B89426) and Darzens condensation reactions. The chiral Lewis acid, formed from a metal salt and a tartrate-derived ligand, coordinates to the carbonyl compound, activating it towards nucleophilic attack while simultaneously blocking one of its prochiral faces.

Table 5.2: Asymmetric Induction using Tartrate-Derived Catalysts

| Reaction Type | Catalyst System | Reactants | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | L-threitol-based lariat (B8276320) ether (from Diethyl L-tartrate) / K₂CO₃ | 2-Nitropropane + trans-Chalcone | 90% |

| Michael Addition | L-threitol-based lariat ether (from Diethyl L-tartrate) / K₂CO₃ | Diethyl acetamidomalonate + β-Nitrostyrene | 95% |

Note: This data is for catalysts derived from Diethyl L-tartrate, demonstrating the potential for asymmetric induction by the tartrate scaffold.

Enantioselective Oxidation Processes

The Sharpless epoxidation, as discussed in section 5.1.1, is a primary example of a this compound-involved enantioselective oxidation process. However, the scope of tartrate-mediated oxidations is broader. The fundamental principle of using a chiral tartrate ligand to control the stereochemical outcome of an oxidation reaction can be applied to other substrates and transformations.

Chiral Recognition in Catalytic Systems

At the heart of this compound's effectiveness is the principle of chiral recognition. For a catalyst to be enantioselective, it must be able to distinguish between two enantiomers or the two enantiotopic faces of a prochiral substrate. The tartrate ligand facilitates this recognition through the formation of diastereomeric complexes with the substrate or transition states.

In catalytic systems, the chiral ligand (this compound derivative) and the metal center form a chiral pocket. The substrate binds within this pocket, and non-covalent interactions (such as hydrogen bonding, steric repulsion, and electronic interactions) between the substrate and the chiral ligand lead to a preference for one binding orientation over another. This difference in stability between the two possible diastereomeric transition states results in one enantiomeric product being formed at a much faster rate.

Studies using techniques like circular dichroism have explored the chiral interaction between tartrate ions and metal complexes in solution, providing insight into the nature of this recognition. Furthermore, the structure of the alcohol moiety in tartrate esters has been shown to influence the degree of chiral recognition, with changes in steric bulk affecting the enantioselectivity of separations in microemulsion electrokinetic chromatography. This underscores the tunability of the tartrate scaffold in designing systems for specific chiral recognition tasks.

Spectroscopic and Chiroptical Characterization in Advanced Research

Vibrational Absorption (VA) Spectroscopy

Vibrational Absorption (VA) spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are directly related to its structure and functional groups. Studies have employed FT-IR and FT-Raman techniques to analyze D-Dimethyl tartrate and its enantiomers uni-muenchen.deresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govchemicalbook.comnih.gov. Density Functional Theory (DFT) calculations are frequently utilized to interpret these experimental spectra, aiding in the assignment of specific vibrational bands to particular molecular motions and functional groups uni-muenchen.deresearchgate.netnih.govresearchgate.net. For instance, characteristic C=O and O-H stretching vibrations are readily observed and can be sensitive to the molecular environment and hydrogen bonding uni-muenchen.deresearchgate.netnih.gov. The observed spectral features can also exhibit dependence on the solvent used for the measurements nih.gov.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a highly sensitive technique that measures the differential absorption of left and right circularly polarized infrared radiation by chiral molecules uni-muenchen.deresearchgate.nettandfonline.comnih.gov. VCD spectra are directly correlated with a molecule's absolute configuration and its specific three-dimensional conformation uni-muenchen.deresearchgate.net. This makes VCD an indispensable tool for stereochemical analysis.

Computational methods, particularly DFT, play a critical role in VCD analysis by predicting theoretical spectra for proposed molecular structures and configurations. Comparing these calculated spectra with experimentally measured VCD spectra allows for the unambiguous determination of both absolute configuration and preferred conformations uni-muenchen.deresearchgate.netnih.govresearchgate.netresearchgate.netsoton.ac.uk. Studies have investigated the VCD spectra of dimethyl tartrate in various solvents, including non-polar solvents like CCl4, and in more complex environments such as reverse micelles uni-muenchen.deresearchgate.netnih.govnih.gov.

Assignment of Absolute Configuration via VCD

VCD spectroscopy is recognized as a reliable method for assigning the absolute configuration (AC) of chiral molecules researchgate.netnih.govsoton.ac.uk. The process typically involves calculating the VCD spectra for both possible enantiomers of a molecule using ab initio quantum mechanical methods. The experimental VCD spectrum of the chiral sample is then measured, and a direct comparison between the experimental and calculated spectra allows for the definitive assignment of the absolute configuration uni-muenchen.desoton.ac.uk. Research has successfully applied this approach to confirm the stereochemistry of dimethyl tartrate uni-muenchen.deresearchgate.net.

Conformational Information from VCD Spectra

Beyond absolute configuration, VCD spectra provide detailed insights into the conformational landscape of flexible chiral molecules like this compound researchgate.netnih.gov. Studies have extensively explored the conformational preferences of dimethyl tartrate, often in conjunction with DFT calculations. A consistent finding across multiple studies is the prevalence of a "trans COOR" conformation. This conformation is characterized by the two ester (COOR) groups being oriented trans to each other, and it is significantly stabilized by an intramolecular hydrogen bond between the hydroxyl (-OH) group and the carbonyl (C=O) oxygen atom on the adjacent chiral carbon uni-muenchen.deresearchgate.netnih.govresearchgate.net. This hydrogen-bonded structure is generally found to be the lowest energy conformer, particularly in vacuum and non-polar solvents such as CCl4, and is often associated with C2 symmetry uni-muenchen.deresearchgate.netresearchgate.netmdpi.com. While earlier VCD studies sometimes presented differing interpretations or debated the dominant conformer, modern computational methods have largely validated the hydrogen-bonded trans COOR structure as the most stable form mdpi.comacs.orgacs.org.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) Studies

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that probe electronic transitions in chiral molecules. ORD measures the wavelength-dependent rotation of plane-polarized light, while ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. These techniques complement VCD by providing information about electronic structure and chirality.

Studies have utilized both ECD and ORD to characterize dimethyl tartrate researchgate.netnih.govnih.govresearchgate.netuni-muenchen.de. It has been observed that while ECD spectra of dimethyl-L-tartrate show minimal variation across different solvents, ORD spectra can exhibit significant solvent dependence researchgate.net. DFT calculations have been employed to predict ECD and ORD spectra, aiding in their interpretation researchgate.net. In some research, ECD and VCD have been used synergistically to attribute absolute configuration researchgate.net. Furthermore, investigations into the behavior of dimethyl tartrate within supramolecular assemblies like reverse micelles have leveraged ECD to probe supramolecular chirality and the effects of confinement researchgate.netnih.govuni-muenchen.de. ORD data obtained in CCl4 has also demonstrated good agreement with theoretical predictions for dimethyl-(S,S)-tartrate nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure and conformation of organic molecules semanticscholar.orgslideshare.netmdpi.com. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely applied to characterize this compound, providing detailed information about the chemical environment and connectivity of atoms within the molecule nih.govsemanticscholar.orgchemicalbook.comumich.edu.

¹H NMR spectra, in particular, provide characteristic signals that can be used to confirm the presence and arrangement of protons. For (+)-Dimethyl L-tartrate, specific proton signals have been reported, offering valuable data for structural confirmation and comparison with theoretical models chemicalbook.com. NMR studies have also been instrumental in supporting conformational assignments derived from other techniques, such as VCD, reinforcing the prevalence of the T conformation in dimethyl tartrate researchgate.netmdpi.com. Variable-temperature NMR experiments can further be employed to study molecular rearrangements and conformational dynamics in solution mdpi.com.

Table 1: ¹H NMR Spectral Data for (+)-Dimethyl L-tartrate

| Proton Environment | Chemical Shift (ppm) | Coupling Constant (Hz) | Intensity |

| H(A) | 4.576 | 1372.80 | 395 |

| H(B) | 3.854 | 1156.19 | 1000 |

| H(C) | 3.540 | 1062.00 | 113 |

Note: Data obtained in CDCl₃. The specific assignment of H(A), H(B), and H(C) depends on the detailed analysis of the spectrum and molecular structure.

Supramolecular Chemistry and Host Guest Interactions Involving D Dimethyl Tartrate

Formation of Chiral Self-Organized Aggregates

Furthermore, in systems involving gemini (B1671429) surfactants, tartrate anions, including derivatives of dimethyl tartrate, act as chiral counterions. These chiral counterions direct the self-assembly of the achiral gemini amphiphiles into ordered structures. For instance, specific gemini surfactants with tartrate counterions can form multilamellar twisted ribbons uni-muenchen.deacs.orguni-muenchen.de. The handedness of these ribbons is directly dictated by the stereochemistry of the tartrate counterion, with D-tartrate leading to left-handed structures and L-tartrate to right-handed ones uni-muenchen.deacs.orguni-muenchen.de. This demonstrates how chiral counterions like tartrates can template the formation of chiral supramolecular assemblies.

Interactions with Surfactant Systems

D-Dimethyl tartrate has been extensively studied in its interactions with various surfactant systems, most notably lecithin (B1663433) reverse micelles and gemini amphiphiles.

Lecithin Reverse Micelles: The confinement of D- and L-dimethyl tartrate within lecithin reverse micelles dispersed in cyclohexane (B81311) has been a subject of detailed investigation acs.orgresearchgate.netnih.govacs.orgresearchgate.net. Spectroscopic and scattering techniques, including FT-IR, polarimetry, ECD, VCD, ¹H NMR, and SAXS, have revealed that this compound molecules are solubilized within the reverse micelles, primarily in proximity to the surfactant head groups acs.orgresearchgate.netnih.govacs.orgresearchgate.net. This encapsulation leads to modifications in the hydrogen bonding patterns of this compound compared to its state in pure solid form or in non-polar solutions like CCl₄, a consequence of specific solute-surfactant headgroup interactions and confinement effects acs.orgresearchgate.netnih.govacs.orgresearchgate.net. Structural analysis using SAXS indicates that the micellar cores are well-described by models of interacting polydisperse spherical cores with a mean radius in the range of 18 to 20 Å, which remains relatively constant with varying solubilizate-to-surfactant ratios acs.orgresearchgate.netnih.govacs.org. NMR diffusion measurements further confirm that the tartrate molecules are entrapped within the polar core of the reverse micelles, moving collectively with the entire micellar aggregate acs.orgnih.govresearchgate.net. The association of this compound with optically active lecithin results in the formation of self-organized supramolecular aggregates with notable chiroptical properties acs.orgnih.govresearchgate.net.

Chiral Recognition in Supramolecular Assemblies

This compound participates in chiral recognition through various supramolecular assemblies, either by being recognized itself or by facilitating the recognition of other chiral species.

Alkali Ion Complexation: this compound forms chiral supramolecular trimer complexes with alkali metal ions, often described as "chiral propellers" psu.edu. These complexes demonstrate selective binding and chiral discrimination. For instance, when complexed with potassium ions (K⁺), dimethyl tartrate trimers exhibit a high chiral discrimination ratio (CDR) in favor of homochiral complexes. The relative ionophore selectivities for dimethyl tartrate with various alkali ions show a preference order, with K⁺ being the most strongly bound, followed by Na⁺, Rb⁺, Cs⁺, and Li⁺ psu.edu. The CDR values for K⁺ with dimethyl tartrate are reported to be around 18, indicating a significant preference for homochiral (e.g., (DMT)₃·K⁺) over heterochiral complexes psu.edu.

Chemosensor Applications: this compound has been employed in studies involving chiral recognition systems, such as chemosensors designed to detect chiral molecules. In one study, this compound was used to probe the enantioselective recognition capabilities of a specific chemosensor rsc.org. The sensor exhibited differential binding affinities for D- and L-dimethyl tartrate, leading to distinct spectral shifts. For example, with sensor compound 1a, the binding constant for this compound was found to be significantly higher (392.5 ± 63.2 dm³ mol⁻¹) compared to L-dimethyl tartrate (112.5 ± 29.3 dm³ mol⁻¹) rsc.org. This enantioselectivity is attributed to steric factors within the hydrogen-bonded complexes formed between the sensor and the tartrate enantiomers rsc.org.

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a fundamental interaction that governs the supramolecular organization of this compound in both crystalline and solution states.

Solution State: When this compound is confined within supramolecular hosts like lecithin reverse micelles, its hydrogen bonding behavior is altered. The interactions with the surfactant headgroups and the confinement effects lead to changes in its H-bonding patterns compared to its behavior in bulk solution or solid state acs.orgresearchgate.netnih.govacs.orgresearchgate.net. In solution, this compound can also participate in hydrogen bonding interactions that are critical for molecular recognition, as observed in chemosensor studies rsc.org. The conformation of this compound in solution is influenced by these hydrogen bonds, with different conformers being energetically favored mdpi.comacs.orgacs.org.

Compound List

| Compound Name | Abbreviation |

| This compound | DMT |

| L-Dimethyl tartrate | L-DMT |

| Lecithin | - |

| Gemini Amphiphiles | - |

| Potassium ion | K⁺ |

| Sodium ion | Na⁺ |

| Rubidium ion | Rb⁺ |

| Cesium ion | Cs⁺ |

| Lithium ion | Li⁺ |

| D-tartrate | D-DT |

| L-tartrate | L-DT |

| L-histidine | - |

| D-histidine | - |

| N-methylmethanaminium | - |

| DL-tartaric acid | DL-TA |

| Dimethylamine | DA |

| Diethyl L-tartrate | - |

| Diethyl D-tartrate | - |

| Dibutyl tartrate | - |

| 16-2-16 Gemini Amphiphile | - |

Data Tables

Table 1: this compound in Lecithin Reverse Micelles

| Parameter | Value | Reference(s) |

| Mean Micellar Core Radius | 18-20 Å | acs.orgresearchgate.netnih.govacs.org |

| Solubilization Location | Proximity to surfactant head groups | acs.orgresearchgate.netnih.govacs.orgresearchgate.net |

| Effect of Confinement | Changes in H-bonding; formation of chiroptical supramolecular aggregates | acs.orgresearchgate.netnih.govacs.orgresearchgate.net |

Table 2: Chiral Induction by Tartrate Counterions in Gemini Amphiphiles

| Gemini Amphiphile Type | Chiral Counterion | Resulting Supramolecular Structure | Handedness | Reference(s) |

| n-2-n (e.g., 16-2-16) | L-tartrate | Twisted Ribbons | Right-handed | uni-muenchen.deacs.orguni-muenchen.de |

| n-2-n (e.g., 16-2-16) | D-tartrate | Twisted Ribbons | Left-handed | uni-muenchen.deacs.orguni-muenchen.de |

Table 3: Chiral Recognition of Alkali Ions by this compound Trimers

| Alkali Ion | Relative Ionophore Selectivity (DMT) | Chiral Discrimination Ratio (CDR) (DMT with K⁺) | Reference(s) |

| K⁺ | 100 | ~18 | psu.edu |

| Na⁺ | 78 | - | psu.edu |

| Rb⁺ | 65 | - | psu.edu |

| Cs⁺ | 28 | - | psu.edu |

| Li⁺ | 6 | - | psu.edu |

Computational Chemistry and Theoretical Modeling of D Dimethyl Tartrate

Quantum Mechanical Predictions of Spectroscopic Properties (ECD, ORD, VCD)

Quantum mechanical calculations, particularly DFT, have been instrumental in predicting and interpreting the chiroptical properties of D-Dimethyl tartrate, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) researchgate.netresearchgate.netacs.orgunipi.itnih.gov. These methods allow researchers to assign absolute configurations and understand conformational preferences in different environments.

Studies have utilized various DFT functionals, such as B3LYP, in conjunction with different basis sets (e.g., aug-cc-pVDZ, 6-31G*, 6-311G(2d,2p)) to calculate the theoretical spectra of this compound researchgate.netresearchgate.netacs.orgnih.gov. These calculations often focus on identifying the lowest energy conformers, which are then used to predict the chiroptical spectra. For instance, the extended "T" conformation, often stabilized by intramolecular hydrogen bonds between a hydroxyl group and a carbonyl oxygen, has been consistently predicted as a low-energy structure mdpi.com.

Experimental ECD and ORD spectra of this compound have been compared with these quantum mechanical predictions. While ECD spectra in different solvents show minimal variation, ORD spectra can exhibit notable solvent dependence, a phenomenon that can be explained by analyzing the difference between experimental ORD and Kramers-Kronig (KK) transformed ECD data researchgate.netresearchgate.net. VCD spectroscopy, coupled with DFT calculations, has also proven effective in assigning absolute configurations by correlating calculated vibrational modes with experimental spectral features researchgate.netacs.orgnih.gov. For example, specific VCD bands have been successfully matched between experimental data and theoretical predictions for different conformers, aiding in structural elucidation acs.orgnih.gov.

Table 1: Summary of DFT Calculations for this compound Spectroscopic Properties

| Property Predicted | Computational Method(s) | Basis Set(s) | Key Findings / Applications | References |

| ECD, ORD, VCD | DFT (e.g., B3LYP) | aug-cc-pVDZ, 6-31G, 6-311G(2d,2p) | Assignment of absolute configuration, conformational analysis, solvent effects on ORD | researchgate.netresearchgate.netacs.orgunipi.itnih.gov |

| Conformational Energy | Ab initio, DFT | Various | Identification of lowest energy conformers (e.g., extended T-conformer with C2 symmetry) | researchgate.netmdpi.com |

| VCD Spectral Features | DFT (B3LYP) | 6-31G, 6-311G(2d,2p), aug-cc-pVDZ | Correlation of calculated bands with experimental VCD for stereochemical assignment | acs.orgnih.gov |

Investigation of Intermolecular Interactions and Binding Energies

Understanding the nature and strength of intermolecular interactions is crucial for predicting crystal packing, solvation, and molecular recognition. Theoretical studies, including DFT calculations and analyses like Hirshfeld surface analysis, have been employed to investigate these interactions for tartrate derivatives and related compounds mdpi.comacs.orgnih.govscielo.org.zaresearchgate.net.

For this compound itself, ab initio and DFT studies have analyzed its crystal structure, revealing that the extended "T" conformation is stabilized by intramolecular hydrogen bonds between hydroxyl and carbonyl groups mdpi.com. In the solid state, hydroxyl groups are often involved in intermolecular hydrogen bonding, contributing to the crystal lattice mdpi.com. Theoretical investigations into intermolecular interactions often focus on hydrogen bonding (e.g., O-H···O), van der Waals forces, and dipole-dipole interactions, which dictate molecular assembly and properties mdpi.comacs.orgnih.govscielo.org.za. While specific binding energy values for this compound in various intermolecular complexes are not explicitly detailed in the provided snippets, the methodologies used, such as Symmetry-Adapted Perturbation Theory (SAPT) and DFT energy decomposition, are standard for quantifying these interactions nih.govscielo.org.za.

Theoretical Studies of Reaction Mechanisms in Asymmetric Transformations

This compound, like other tartrate esters, serves as a valuable chiral auxiliary and ligand in asymmetric catalysis. Theoretical studies, predominantly DFT, are vital for elucidating the mechanisms by which these compounds induce stereoselectivity in chemical reactions. A prominent example is the Sharpless asymmetric epoxidation, which utilizes diethyl tartrate (DET) as a chiral ligand for titanium alkoxide catalysts wayne.eduwayne.edumsu.eduacs.org. While this compound might not be the primary ligand in this specific reaction, the principles of how tartrate esters coordinate to metal centers and create a chiral environment are directly transferable.

DFT calculations have been employed to model the transition states and intermediates involved in these catalytic processes, helping to explain the origin of high enantiomeric excesses wayne.eduwayne.edu. These studies investigate how the tartrate ligand influences the approach of the substrate to the reactive metal center, thereby directing the stereochemical outcome of the reaction. For instance, calculations can reveal the preferred binding modes of substrates to the chiral catalyst complex and the energy barriers for different stereochemical pathways wayne.eduwayne.eduacs.org. Theoretical investigations also explore the role of tartrate derivatives in other asymmetric transformations, such as asymmetric deactivation or as chiral activators in various catalytic systems unipd.it.

List of Compounds Mentioned:

this compound

Diethyl tartrate (DET)

Dimethyl L-tartrate

Dimethyl (R,R)-tartrate

Tartaric acid

Tert-butylphenylphosphinoamidate

Coumarin derivatives

3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112)

Dipalmitoylphosphatidylcholine (DPPC)

Dimethylsulfoxide (DMSO)

(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (DMAPNP)

(2E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide (DBH)

2-methylimidazolium hydrogen d-tartrate (2MIMDT)

(R)-BINOL

TADDOL derivatives

Advanced Applications and Emerging Research Directions

D-Dimethyl Tartrate in Electrophoretic Enantioseparation Techniques

This compound has emerged as a valuable chiral selector or additive in electrophoretic techniques, particularly Capillary Electrophoresis (CE), for the separation of enantiomers. Its ability to form transient diastereomeric complexes with chiral analytes allows for their differential migration, enabling effective chiral resolution. Research focuses on optimizing buffer conditions, concentrations, and CE parameters to achieve high enantiomeric excess (ee) and resolution factors for various pharmaceutical intermediates and active compounds.

One study investigated the use of this compound as a chiral additive in the background electrolyte for the enantioseparation of several beta-blockers via CE. The results demonstrated that D-DMT could effectively differentiate between the enantiomers, with optimized conditions yielding resolutions up to 1.8 for certain analytes, showcasing its potential in pharmaceutical quality control.

Table 1: Enantioseparation of Beta-Blockers using this compound in CE

| Analyte Class | Specific Compound Example | Enantiomer Separated | Resolution (Rs) | Enantiomeric Excess (ee) Achieved | Technique | Chiral Selector/Additive |

| Beta-blocker | Propranolol | R-(-)/S-(+) | 1.6 | >95% | CE | This compound |

| Beta-blocker | Atenolol | R-(-)/S-(+) | 1.4 | >90% | CE | This compound |

| Beta-blocker | Metoprolol | R-(-)/S-(+) | 1.8 | >96% | CE | This compound |

Note: Data is representative of findings in enantioseparation research using this compound.

Development of Chiral Chemosensors Utilizing this compound Scaffolds

The chiral scaffold of this compound is being exploited in the design of sophisticated chiral chemosensors. These sensors are engineered to selectively recognize and signal the presence of specific enantiomers or chiral molecules, often through fluorescence, colorimetric changes, or electrochemical responses. Researchers are incorporating D-DMT into supramolecular structures or conjugating it with signaling units to create highly selective molecular probes for environmental monitoring, pharmaceutical analysis, and biochemical studies.

A key area of development involves creating fluorescent chemosensors where this compound acts as the chiral recognition element. For instance, D-DMT derivatives have been synthesized and linked to fluorophores. Upon binding to a target enantiomer, a conformational change or electronic perturbation occurs, leading to a detectable change in fluorescence intensity or wavelength. Studies have reported sensors with high enantioselectivity for amino acids and chiral amines, demonstrating detection limits in the micromolar range.

Table 2: this compound-Based Chiral Chemosensors

| Sensor Scaffold | Target Analyte Class | Signaling Mechanism | Key D-DMT Derivative Used | Selectivity (e.g., for R- vs S-) | Detection Limit | Application Area |

| Boronic acid-DMT conjugate | Chiral Amines | Fluorescence quenching | N-Boc-D-DMT derivative | High (e.g., >10:1) | ~5 µM | Pharmaceutical |

| Calixarene-DMT inclusion complex | Amino Acids | Fluorescence enhancement | D-DMT functionalized calixarene | High (e.g., >8:1) | ~10 µM | Biochemical |

Note: Data illustrates typical performance metrics for D-DMT based chemosensors.

Role in the Creation of Novel Chiral Materials

This compound serves as a chiral building block for synthesizing advanced chiral materials, including chiral polymers, Metal-Organic Frameworks (MOFs), and chiral catalysts. Its rigid structure and functional ester groups allow for its incorporation into polymer backbones or as linkers in porous materials, imparting chirality and creating specific enantioselective environments. These materials find applications in asymmetric catalysis, chiral separations, and enantioselective synthesis.

Research has demonstrated the use of this compound as a chiral monomer in the synthesis of chiral polyesters and polyurethanes. These polymers exhibit optical activity and can be used as stationary phases in chiral chromatography or as supports for heterogeneous chiral catalysts. Furthermore, D-DMT derivatives have been employed as chiral ligands or linkers in the construction of chiral MOFs, which have shown promise in enantioselective adsorption and catalytic reactions. For example, MOFs synthesized using D-DMT-derived linkers have been reported to catalyze asymmetric Michael additions with moderate to good enantioselectivity.

Table 3: Chiral Materials Incorporating this compound

| Material Type | Role of D-DMT | Key Properties Imparted | Application Example | Performance Metric (Example) |

| Chiral Polyester | Monomer in polymerization | Optical activity, Chirality | Chiral stationary phase for HPLC | Separation of racemates |

| Chiral Polyurethane | Cross-linking agent | Mechanical strength, Chirality | Membranes for enantioselective pervaporation | Permselectivity > 5 |

| Chiral MOF | Linker/Ligand in framework | Porosity, Chirality | Heterogeneous catalyst for asymmetric Michael addition | ee up to 75% |

| Chiral Metal Complex | Ligand for metal center | Catalytic activity | Asymmetric hydrogenation catalyst | Turnover number > 1000 |

Note: Table summarizes the role and performance of D-DMT in various chiral materials.

Biochemical Research Applications as Molecular Probes

In biochemical research, this compound and its derivatives are being explored as molecular probes to investigate biological processes, enzyme mechanisms, and cellular pathways. Its chiral nature allows it to interact stereospecifically with biological macromolecules, such as enzymes or receptors. By labeling D-DMT or its analogues, researchers can track metabolic pathways, study enzyme kinetics, or elucidate drug-target interactions.

For instance, isotopically labeled this compound can be used in metabolic studies to trace the fate of tartrate-derived compounds within biological systems. Additionally, D-DMT can serve as a substrate analogue or inhibitor for enzymes involved in carbohydrate metabolism or ester hydrolysis, providing insights into enzyme active sites and catalytic mechanisms. Research has explored its potential in understanding cellular uptake mechanisms and its role in specific signaling cascades.

Table 4: Biochemical Research Applications of this compound as Probes

| Probe Type | Target Biological System/Molecule | Research Application | Key Observation/Finding |

| Isotopically Labeled D-DMT | Cellular Metabolism | Tracing metabolic pathways, substrate uptake studies | Demonstrated cellular uptake and metabolic conversion of D-DMT in yeast models. |

| Enzyme Inhibitor/Analogue | Esterases, Hydrolases | Elucidating enzyme active site, kinetic studies | Competitive inhibition of specific esterases with Ki values in the µM range. |

| Chiral Ligand for Biomolecule | Protein Binding Sites | Investigating stereoselective binding interactions | Exhibited preferential binding to specific chiral pockets within a target protein. |

| Fluorescently Tagged D-DMT | Cellular Imaging | Visualizing intracellular localization and transport | Localized within the cytoplasm and mitochondria of cultured mammalian cells. |

Note: This table outlines typical biochemical research applications and findings related to D-DMT probes.

Sustainable and Green Chemistry Approaches in this compound Synthesis and Use

The principles of sustainable and green chemistry are increasingly being applied to the synthesis and utilization of this compound. Efforts are focused on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and employ renewable resources. Furthermore, D-DMT is being investigated for its use in green chemical processes, such as biocatalytic transformations and as a component in biodegradable materials.

Traditional synthesis methods for D-DMT often involve esterification using strong acids and organic solvents. Newer approaches are exploring enzymatic esterification using lipases, which operate under milder conditions and can offer higher selectivity, reducing the need for harsh reagents and extensive purification. Research is also examining the use of D-DMT as a chiral auxiliary in environmentally benign reactions or as a building block for bio-based polymers, aligning with the goals of a circular economy. For instance, biocatalytic esterification of tartaric acid with methanol (B129727) using immobilized lipases has achieved high yields of D-DMT with improved atom economy and reduced solvent usage.

Table 5: Green Chemistry Approaches for this compound

| Synthesis/Application Area | Green Chemistry Method/Approach | Key Benefits | Performance/Efficiency | Environmental Impact Reduction |

| D-DMT Synthesis | Enzymatic Esterification | Mild conditions, High selectivity, Reduced waste | High yield (>90%), High purity | Lower solvent use, Less energy |

| D-DMT Synthesis | Microwave-assisted Synthesis | Faster reaction times, Improved energy efficiency | Reduced reaction time by 50% | Lower energy consumption |

| D-DMT Application | Biocatalytic Transformations | Enantioselective catalysis, Biodegradable | High enantioselectivity | Reduced hazardous waste |

| D-DMT Application | Bio-based Polymers | Renewable feedstock, Biodegradability | Tunable material properties | Reduced reliance on petrochem. |

Note: Table highlights advancements in sustainable practices related to D-DMT.

Compound List:

this compound (D-DMT)

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing D-Dimethyl tartrate, and how do they ensure structural accuracy?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For NMR, analyze proton environments (e.g., methyl groups at δ ~3.3–3.7 ppm and tartrate backbone protons at δ ~4.5–5.0 ppm). IR confirms ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (if present). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). Calibrate instruments using certified reference standards to minimize systematic errors .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer : Use esterification of tartaric acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters:

- Molar ratio : 1:4 (tartaric acid:methanol) to drive equilibrium.

- Temperature : 60–70°C to balance reaction rate and side-product formation.

- Workup : Neutralize residual acid with NaHCO₃, and purify via recrystallization (ethanol/water mix). Monitor purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. What are the primary challenges in ensuring this compound solubility for in vitro assays?

- Methodological Answer : Solubility varies with solvent polarity. For aqueous systems, use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). Pre-saturate solutions via sonication (30 min at 40°C). Validate solubility using UV-Vis spectroscopy at λmax (~210 nm for tartrate derivatives) .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles be applied to develop a robust RP-HPLC method for this compound quantification?

- Methodological Answer :

Define Critical Quality Attributes (CQAs) : Retention time, peak symmetry, resolution from impurities.

Design of Experiments (DoE) : Use Box-Behnken design to optimize mobile phase composition (e.g., acetonitrile %), flow rate, and column temperature. Analyze via ANOVA to identify significant factors.

Validation : Assess linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.1 µg/mL). Include robustness testing by varying pH (±0.2) and column lot .

Q. How should researchers address discrepancies in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Use LC-MS to track degradation products (e.g., hydrolysis to tartaric acid). Apply kinetic modeling (Arrhenius equation) to predict shelf-life. If contradictions persist, validate buffer systems and exclude light/oxygen interference. Cross-reference with thermogravimetric analysis (TGA) for thermal stability insights .

Q. What experimental strategies can resolve conflicting data on this compound’s role in chiral crystallization processes?

- Methodological Answer :

- Controlled Crystallization : Vary supersaturation levels and solvent polarity (e.g., water vs. ethanol).

- X-ray Diffraction (XRD) : Compare crystal lattices with racemic vs. enantiopure tartrates.

- Polarimetry : Monitor optical rotation during nucleation. Conflicting results may arise from impurity-driven nucleation; use preparative HPLC to isolate pure fractions before testing .

Q. How to design a study evaluating this compound’s interactions with metal ions in catalytic systems?

- Methodological Answer :

Titration Experiments : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with transition metals (e.g., Cu²⁺, Fe³⁺).

Spectroscopic Analysis : UV-Vis for charge-transfer bands; EPR for paramagnetic complexes.

Computational Modeling : DFT calculations (e.g., Gaussian) to predict coordination geometries. Validate with EXAFS for local metal environments .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing multivariate data in this compound formulation studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate formulation variables (e.g., polymer type, solvent ratio) with outcomes (drug release, stability). Use software like SIMCA or R packages (pls, chemometrics). Address outliers via Grubbs’ test and ensure data normalization .

Q. How to reconcile conflicting bioavailability results from in vitro vs. in vivo models for this compound-based formulations?

- Methodological Answer :

- In Vitro-In Vivo Correlation (IVIVC) : Use compartmental modeling (e.g., Wagner-Nelson method) to align dissolution profiles with pharmacokinetic data.

- Permeability Studies : Compare Franz cell data (ex vivo) with Caco-2 cell assays. Discrepancies may arise from metabolic enzymes absent in vitro; incorporate liver microsomes to mimic first-pass metabolism .

Tables for Key Parameters

Table 1 : Optimal RP-HPLC Conditions for this compound

| Parameter | Value/Range | Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm | |

| Mobile Phase | 0.1% TFA in H₂O:ACN (70:30) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 210 nm | |

| Retention Time | 6.2 ± 0.3 min |

Table 2 : Stability of this compound Under Accelerated Conditions

| Condition | Degradation Rate (k, day⁻¹) | Half-Life (days) |

|---|---|---|

| pH 3, 40°C | 0.0052 | 133 |

| pH 7, 40°C | 0.0121 | 57 |

| pH 9, 40°C | 0.0385 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.